

Comparative In Vitro Biological Evaluation of Substituted Indole Analogs

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Compound of Interest

Compound Name: 6-Iodo-1H-indol-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of various substituted indole analogs, with a focus on anticancer and kinase inhibitory properties. While direct analogs of **6-Iodo-1H-indol-4-amine** are not extensively reported in publicly available literature, this guide synthesizes data from a range of structurally related indole derivatives to provide valuable insights into their potential therapeutic applications and structure-activity relationships. The information presented is intended to aid researchers in the design and evaluation of novel indole-based compounds.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro biological activities of various indole analogs against different cancer cell lines and protein kinases. These compounds, while not direct analogs of **6-Iodo-1H-indol-4-amine**, feature substitutions on the indole ring that provide a basis for understanding the impact of different functional groups on biological activity.

Table 1: Cytotoxic Activity of Indole Derivatives Against Various Cancer Cell Lines

Compound ID	Substitution Pattern	Cell Line	IC50 (μM)	Reference
Indole-based Tubulin Inhibitor (1k)	6- and 7- heterocyclyl-1H- indole	MCF-7	0.0045	[1]
Indole-based Tubulin Inhibitor (10k)	Indole with Michael acceptor	Various	0.003 - 0.009	[1]
Bis-indole Alkaloid (Fascaplysin)	Bis-indole	Various	Not specified	[2]
Indole-thiourea Hybrid (3)	5-hydroxy indole with thiophene and imidazole	Various	<8	[3]
Indole- carboxamide Derivative (21)	Indole- carboxamide	M. tuberculosis	0.012	[3]

Table 2: Kinase Inhibitory Activity of Indole Analogs

Compound ID	Target Kinase	IC50 (μM)	Reference
4-Azaindole (3f)	TGFβRI	0.45 (cellular assay)	[4]
4-Azaindole (3h)	TGFβRI	0.068 (cellular assay)	[4]
Substituted Indigoid (6-Nitro-3'-N-oxime-indirubin)	CDK1/cyclin B	0.18	[5]
Substituted Indigoid (6-Nitro-3'-N-oxime-indirubin)	CK1	0.6	[5]
Substituted Indigoid (6-Nitro-3'-N-oxime-indirubin)	GSK3	0.04	[5]
Substituted Indigoid (5-Amino-3'-N-oxime-indirubin)	CDK1/cyclin B	0.1	[5]
Substituted Indigoid (5-Amino-3'-N-oxime-indirubin)	CK1	0.13	[5]
Substituted Indigoid (5-Amino-3'-N-oxime-indirubin)	GSK3	0.36	[5]
7-Azaindole Derivative (16, 17, 19, 21, 22)	ROCK	Potent	[6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the replication and validation of research findings. Below are representative protocols for cytotoxicity and kinase inhibition assays commonly used in the evaluation of indole analogs.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

- Human cancer cell lines (e.g., MCF-7, HT-29)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds (indole analogs) dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compounds in complete cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a blank (medium only).
- **MTT Addition:** After the incubation period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of the solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of a compound against a specific protein kinase.

Materials:

- Recombinant human kinase
- Kinase substrate (e.g., a peptide or protein)
- ATP (Adenosine triphosphate)
- Test compounds (indole analogs) dissolved in DMSO
- Kinase assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates
- Plate reader

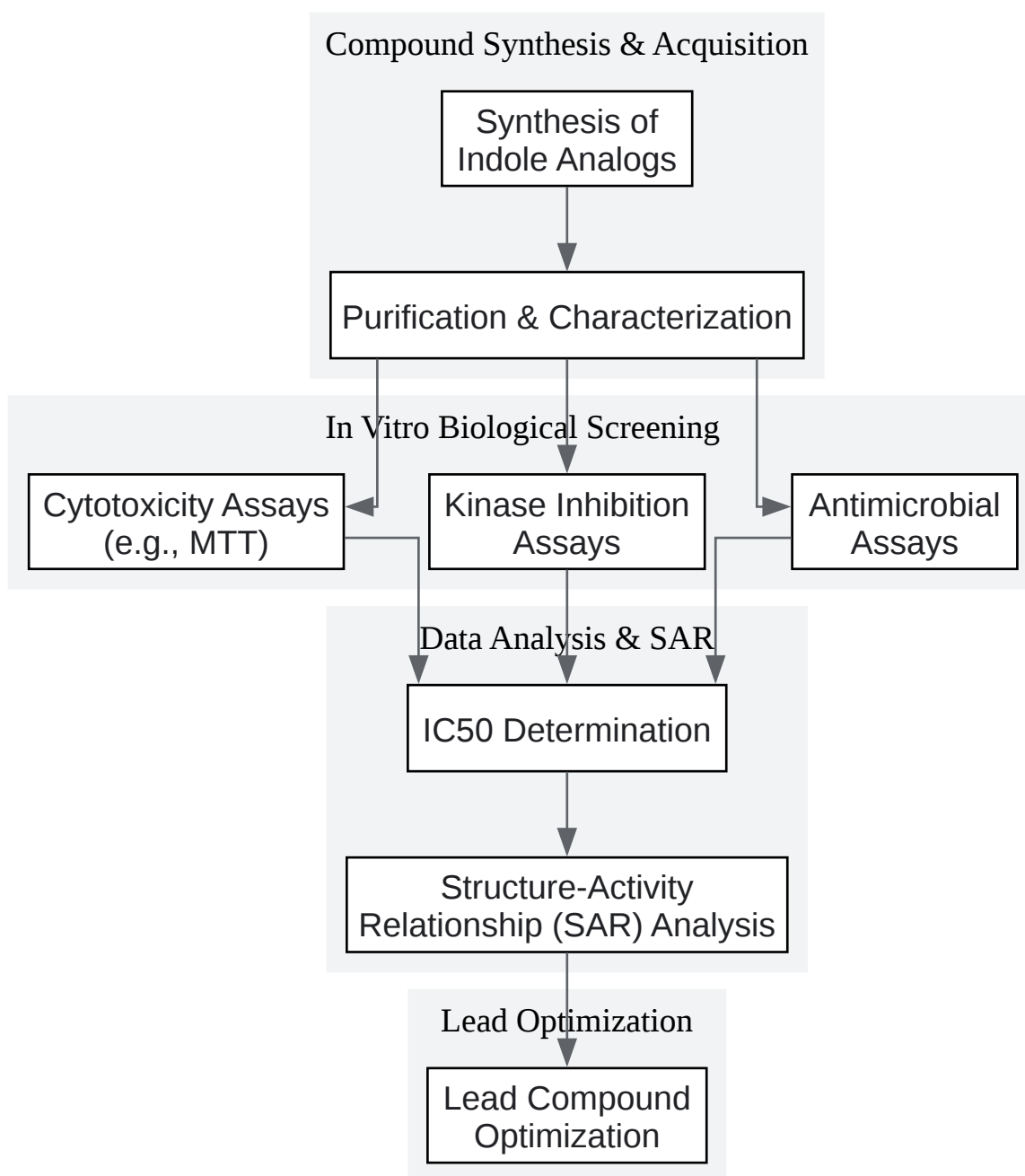
Procedure:

- **Assay Preparation:** Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 384-well plate.
- **Compound Addition:** Add serial dilutions of the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO).
- **Initiation of Reaction:** Initiate the kinase reaction by adding ATP to the wells.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

- **Detection:** Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
- **Signal Measurement:** Measure the luminescence or fluorescence signal using a plate reader.
- **Data Analysis:** Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

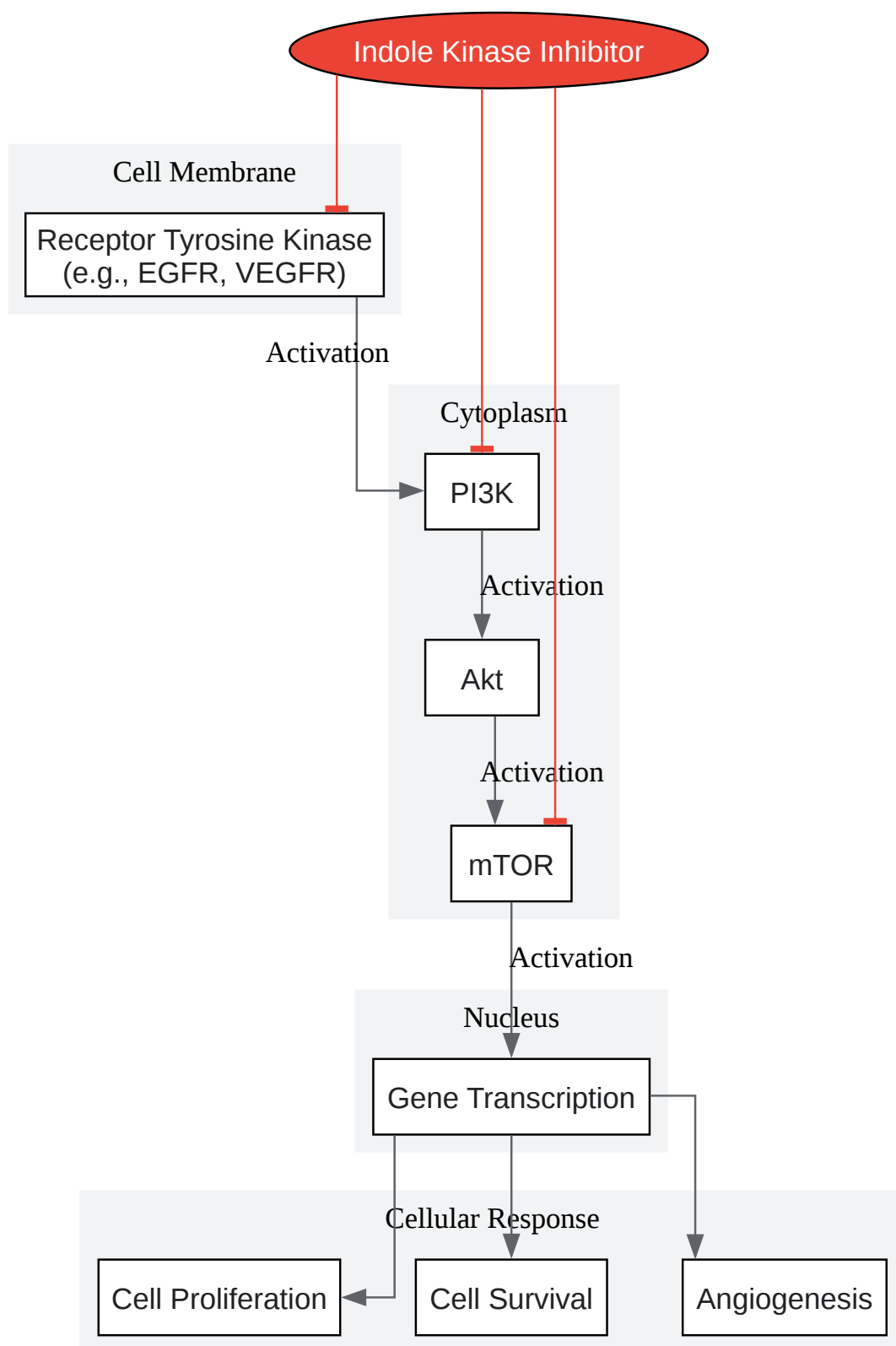
Mandatory Visualizations

The following diagrams illustrate the general workflow for the in vitro biological evaluation of novel compounds and a representative signaling pathway often targeted by indole-based kinase inhibitors.



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General experimental workflow for in vitro evaluation.



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Simplified PI3K/Akt/mTOR signaling pathway.

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